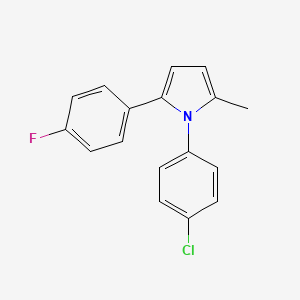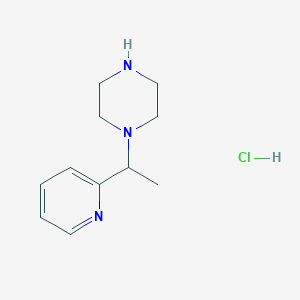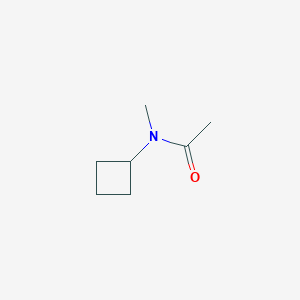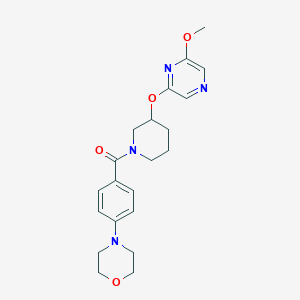
1-(4-chlorophenyl)-2-(4-fluorophenyl)-5-methyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2-(4-fluorophenyl)-5-methyl-1H-pyrrole (CFPFPMP) is a heterocyclic aromatic compound that has been studied extensively in recent years due to its potential applications in various fields of science. CFPFPMP has been found to exhibit unique properties that make it a promising candidate for a variety of applications, including drug synthesis, drug delivery, and biocatalysis.
Applications De Recherche Scientifique
Antimycobacterial Activity
One of the notable applications of derivatives of 1-(4-chlorophenyl)-2-(4-fluorophenyl)-5-methyl-1H-pyrrole is in the development of antimycobacterial agents. The synthesis and biological evaluation of these derivatives have shown promising activity against Mycobacterium tuberculosis, with some compounds exhibiting better activity than existing treatments like streptomycin and isoniazid. The modifications in the phenyl rings of the pyrrole nucleus were key to enhancing the lipophilic properties and, consequently, the antimycobacterial activity (Biava et al., 2008).
Material Science and Organic Electronics
Derivatives of this compound have also been investigated for their potential in organic electronics and material science. For instance, the study on fluorescent pH sensors constructed from heteroatom-containing luminogens, such as CP3E, demonstrates the utility of these compounds in developing responsive materials that can switch emissions based on the pH level. This property is particularly useful for creating chemosensors and fluorescent materials for various applications (Yang et al., 2013).
Structural and Crystallography Studies
The structural determination and crystallography of chain-functionalized pyrroles provide insight into the molecular configurations that are crucial for their biological activity and material properties. Understanding the crystal structure aids in designing compounds with desired physical and chemical characteristics for use in pharmaceuticals and materials science (Silva et al., 2012).
Weak Interactions and Molecular Properties
Research into the weak interactions within molecules containing the this compound structure has elucidated the importance of these interactions in determining the physical and chemical properties of the compounds. Studies like those on the (4-chlorophenyl)-(4-fluorophenyl)-(4-pyridyl) methanol have expanded our understanding of molecular interactions, contributing to the field of molecular design and synthesis (Choudhury et al., 2002).
Synthesis and Characterization of Derivatives
The synthesis and structural characterization of isostructural thiazoles incorporating this compound have provided valuable insights into the design of new compounds with potential applications in pharmaceuticals and materials science. These studies underscore the versatility and potential of such derivatives in various scientific and industrial applications (Kariuki et al., 2021).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-2-(4-fluorophenyl)-5-methylpyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN/c1-12-2-11-17(13-3-7-15(19)8-4-13)20(12)16-9-5-14(18)6-10-16/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZERNHLUCJECCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[7-(4-ethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2712176.png)
![1-(3,4-Dihydroxyphenyl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylethanone](/img/structure/B2712178.png)
![N-(2-furylmethyl)-2-[2-(4-methylphenyl)-4-(phenylsulfonyl)imidazol-5-ylthio]ac etamide](/img/structure/B2712180.png)

![1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone](/img/structure/B2712183.png)


![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine](/img/no-structure.png)

![N-(1-cyanocyclohexyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2712190.png)
![7-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2712191.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea](/img/structure/B2712193.png)
![3-Methoxy-N-methyl-N-[[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2712195.png)
